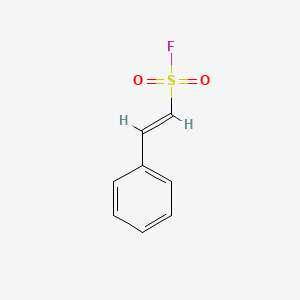

Ethenesulfonyl fluoride, 2-phenyl-

Descripción

Genesis and Significance of α,β-Unsaturated Sulfonyl Fluorides

The rise of α,β-unsaturated sulfonyl fluorides as a class of compounds is intrinsically linked to the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless and coworkers. researchgate.netsigmaaldrich.com This category of click chemistry utilizes the exceptional stability of the S-F bond, which, while resistant to hydrolysis and many common reaction conditions, can be selectively activated to react with nucleophiles. researchgate.netnih.gov This duality of being both stable and reactive has led to sulfonyl fluorides being described as "'sleeping beauties' of the chemical world," which remain dormant until a specific reagent or condition awakens their reactivity. nih.gov

α,β-Unsaturated sulfonyl fluorides, such as the parent compound ethenesulfonyl fluoride (ESF), are particularly significant due to their enhanced electrophilicity. researchgate.net ESF is recognized as one of the most powerful Michael acceptors known, readily reacting with a wide range of nucleophiles. researchgate.netresearchgate.net This high reactivity allows for the efficient formation of new carbon-heteroatom and carbon-carbon bonds. researchgate.net The introduction of an aryl group at the β-position, as in Ethenesulfonyl fluoride, 2-phenyl-, modulates this reactivity, creating a more nuanced and selectively addressable electrophile. nih.govnih.gov While the phenyl group reduces the Michael acceptor reactivity by several orders of magnitude compared to ESF, it introduces a second site of potential reactivity, rendering the molecule a bis-electrophile. nih.govresearchgate.net

The synthesis of these compounds has evolved from historical multi-step methods, such as chlorosulfonation-fluorination of styrenes, to more efficient one-step procedures. nih.gov Modern methods like the Heck-Matsuda process, which involves the palladium-catalyzed β-arylation of ethenesulfonyl fluoride with arenediazonium salts, have made β-arylethenesulfonyl fluorides much more accessible for research and application. nih.gov

Research Trajectories and Academic Relevance of Ethenesulfonyl Fluoride, 2-phenyl-

Research on Ethenesulfonyl fluoride, 2-phenyl- has followed several key trajectories, primarily exploiting its unique electronic properties as a "selectively addressable bis-electrophile". nih.govnih.gov This means that chemists can selectively target either the vinyl system in a Michael addition reaction or the sulfonyl fluoride group for SuFEx coupling, depending on the chosen reaction conditions and nucleophile. nih.govnih.gov

Key Research Areas:

Michael Acceptor Chemistry: Ethenesulfonyl fluoride, 2-phenyl- serves as a competent Michael acceptor, reacting with various nucleophiles to form complex molecular structures. For example, its reaction with N-methylhydrazine leads to the quantitative formation of a cyclic sulfonohydrazide. nih.gov This reactivity is crucial for synthesizing functionalized molecules, including heterocycles. smolecule.com

SuFEx Click Chemistry: The sulfonyl fluoride moiety is a key player in SuFEx reactions, enabling the formation of stable sulfonated derivatives. smolecule.comresearchgate.net Researchers have demonstrated that the S(VI)-F bond can undergo selective substitution while leaving the adjacent olefin intact, showcasing the compound's utility as a versatile connector in molecular construction. nih.gov

Medicinal Chemistry and Chemical Biology: The ability of the sulfonyl fluoride group to act as a covalent "warhead" has made this class of compounds highly relevant in drug discovery. researchgate.netnih.gov They can form stable covalent bonds with nucleophilic residues in proteins, such as serine, lysine, and cysteine, making them valuable for designing targeted covalent inhibitors and biological probes. smolecule.comsigmaaldrich.com

Materials Science: The unique reactivity of Ethenesulfonyl fluoride, 2-phenyl- allows for its incorporation into polymers and coatings. smolecule.com This can be used to modify material properties or to functionalize surfaces for specific applications. smolecule.com

The academic relevance of this compound is underscored by its role in expanding the toolkit of synthetic chemists. It provides a reliable and versatile platform for constructing complex molecules with high degrees of functional group tolerance and selectivity. researchgate.net

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Michael Addition | Acts as an electrophile, reacting with nucleophiles at the β-carbon of the double bond. | Forms new C-C or C-heteroatom bonds; reactivity is attenuated compared to ESF. | smolecule.com, nih.gov |

| Sulfur(VI) Fluoride Exchange (SuFEx) | Nucleophilic substitution at the sulfur atom, displacing the fluoride. | Forms stable sulfonyl derivatives (sulfonamides, sulfonates); highly selective. | smolecule.com, researchgate.net, nih.gov |

| Cycloaddition Reactions | Participates in cycloaddition reactions to form cyclic and polycyclic scaffolds. | Can undergo [4+2] and [2+2] cycloadditions, offering pathways to complex 3D structures. | nih.gov, nih.gov |

Scope and Aims of Advanced Research on the Chemical Compound

Advanced research concerning Ethenesulfonyl fluoride, 2-phenyl- and its analogs is focused on broadening their synthetic utility and exploring new applications. The overarching goal is to fully harness the potential of this versatile building block.

Future Research Directions:

Development of Novel Synthetic Methodologies: While methods like the Heck-Matsuda coupling have improved access, there is ongoing research into developing even more efficient, sustainable, and versatile synthetic routes. nih.govnih.gov This includes exploring C-H activation and other transition-metal-catalyzed processes to synthesize a wider array of substituted β-arylethenesulfonyl fluorides. researchgate.net

Exploration of Divergent Reactivity: A significant aim is to further understand and control the divergent reactivity of these bis-electrophiles. nih.gov Research focuses on developing catalytic systems and reaction conditions that can precisely switch between Michael addition and SuFEx pathways, or even engage both reactive sites in sequential or one-pot transformations.

Application in Complex Target Synthesis: Researchers are increasingly using Ethenesulfonyl fluoride, 2-phenyl- as a key intermediate in the total synthesis of natural products and complex, biologically active molecules. Its ability to introduce the sulfonyl fluoride handle for late-stage functionalization is particularly valuable. researchgate.net

Expansion in Materials and Biological Sciences: The unique properties of the sulfonyl fluoride group will continue to be exploited in materials science for creating novel polymers and functional surfaces. smolecule.com In chemical biology, the focus is on designing more sophisticated covalent probes and inhibitors with enhanced selectivity and potency for specific biological targets. researchgate.netsigmaaldrich.com The development of [¹⁸F]-labeled versions for use in Positron Emission Tomography (PET) imaging is also an active area of investigation. nih.gov

| Property | Value | Reference |

|---|---|---|

| CAS Number | 405-18-5 | epa.gov, matrix-fine-chemicals.com |

| Molecular Formula | C₈H₇FO₂S | matrix-fine-chemicals.com |

| Molecular Weight | 186.2 g/mol | matrix-fine-chemicals.com |

| Appearance | Solid | smolecule.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-2-phenylethenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCNEIUADPFQPG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418292 | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-18-5, 1819971-27-1 | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-2-phenylethene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 405-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethenesulfonyl Fluoride, 2 Phenyl

Established Synthetic Pathways and Precursors

Traditional methods for synthesizing Ethenesulfonyl fluoride (B91410), 2-phenyl- often rely on foundational organic reactions, utilizing readily available precursors.

Synthesis from Related Sulfonyl Chlorides

A common and long-standing route to sulfonyl fluorides is through the halogen exchange of the corresponding sulfonyl chlorides. acs.orgccspublishing.org.cn This method is predicated on the greater thermodynamic stability of the S-F bond compared to the S-Cl bond. The general transformation involves reacting the sulfonyl chloride with a fluoride salt. ccspublishing.org.cn

For the synthesis of Ethenesulfonyl fluoride, 2-phenyl-, the precursor 2-phenylethene-1-sulfonyl chloride is treated with a fluorinating agent such as potassium fluoride (KF). ccspublishing.org.cnvulcanchem.com The reaction is typically carried out in a solvent that can facilitate the nucleophilic substitution. The use of phase-transfer catalysts like 18-crown-6 (B118740) can enhance the efficacy of this conversion, particularly when using alkali metal fluorides. ccspublishing.org.cn

Table 1: Synthesis via Halogen Exchange

| Precursor | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| 2-phenylethene-1-sulfonyl chloride | Potassium fluoride (KF) | Aprotic solvent, heat | Ethenesulfonyl fluoride, 2-phenyl- | A standard method for converting sulfonyl chlorides to sulfonyl fluorides. ccspublishing.org.cnvulcanchem.com |

Radical Fluorosulfonylation of Alkenes

Radical-based reactions offer an alternative pathway for the formation of sulfonyl fluorides. The radical fluorosulfonylation of alkenes, while being an emerging strategy, can be considered an established concept. chemrxiv.org This approach typically involves the addition of a fluorosulfonyl radical to an alkene. For the specific synthesis of Ethenesulfonyl fluoride, 2-phenyl-, styrene (B11656) would be the logical alkene substrate. The reaction would be initiated by a radical initiator, and a source of the fluorosulfonyl radical would be required. rsc.org

The addition of the radical to the styrene double bond would preferentially form a stabilized benzylic radical intermediate. youtube.comyoutube.com Subsequent steps would lead to the formation of the final product. The regioselectivity of the addition is a key consideration in this synthetic design.

Preparation Routes Involving Organometallic Reagents

Organometallic reagents provide a versatile toolkit for the construction of carbon-sulfur bonds. A notable method for the synthesis of β-arylethenesulfonyl fluorides is the Heck-Matsuda process. nih.gov This palladium-catalyzed reaction involves the arylation of ethenesulfonyl fluoride with an arenediazonium salt. nih.gov To synthesize the target compound, benzenediazonium (B1195382) tetrafluoroborate (B81430) would be reacted with ethenesulfonyl fluoride in the presence of a palladium(II) acetate (B1210297) catalyst. nih.gov This method is advantageous due to its high E-stereoselectivity and good yields. nih.gov

Another approach involves the use of Grignard reagents. mdpi.com While direct application to Ethenesulfonyl fluoride, 2-phenyl- is not explicitly detailed in the provided context, a general strategy would involve the reaction of a vinyl Grignard reagent with a sulfuryl fluoride (SO₂F₂) source. mdpi.com

Table 2: Heck-Matsuda Synthesis of Ethenesulfonyl fluoride, 2-phenyl- nih.gov

| Substrates | Catalyst | Product | Yield | Key Feature |

|---|

Advanced and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of sulfonyl fluorides, including photoredox catalysis and solid-phase techniques.

Photoredox-Catalyzed Generation and Reaction of Fluorosulfonyl Radicals

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling radical reactions under mild conditions. chemrxiv.orgacs.orgnih.gov This approach can be applied to the fluorosulfonylation of alkenes. chemrxiv.orgacs.org While the direct synthesis of Ethenesulfonyl fluoride, 2-phenyl- via this method is not explicitly described, the principles can be extrapolated. The reaction would likely involve the photocatalytic generation of a fluorosulfonyl radical from a suitable precursor, which then adds to styrene. chemrxiv.orgacs.orgchemrxiv.org

Mechanistic studies of related reactions suggest that a photoexcited catalyst can initiate a radical chain process. nih.gov For instance, a photoredox-catalyzed atom transfer radical addition (ATRA) process could be envisioned where a fluorosulfonyl-containing radical precursor is used. nih.gov This methodology offers a greener alternative to traditional methods that may require harsh reagents or conditions.

Flow Chemistry Applications in Ethenesulfonyl Fluoride, 2-phenyl- Synthesis

While specific literature detailing the dedicated flow chemistry synthesis of 2-phenylethenesulfonyl fluoride is not abundant, the principles of flow chemistry have been successfully applied to the synthesis of sulfonyl fluorides and related photochemical reactions, suggesting strong potential for its application in this context. beilstein-journals.orgrsc.orgrsc.org Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for process automation and scale-up. researchgate.netresearchgate.netdurham.ac.uk

The synthesis of sulfonyl fluorides, in general, has been shown to be amenable to flow processes. For instance, the electrochemical oxidative coupling of thiols and potassium fluoride to produce sulfonyl fluorides has been significantly accelerated using a flow reactor, reducing reaction times from hours in batch to mere minutes in flow. beilstein-journals.org This intensification is attributed to the superior mass transport and shorter diffusion distances in the microreactor environment. beilstein-journals.org

Furthermore, photochemical reactions, such as the E/Z isomerization of alkenes, are particularly well-suited for flow chemistry. rsc.org The controlled and consistent irradiation of the reaction mixture in a flow reactor can lead to higher efficiency and selectivity compared to batch processes. Given that the (Z)-isomer of 2-phenylethenesulfonyl fluoride is often synthesized via a photochemical isomerization of the (E)-isomer, a flow-based photochemical reactor could offer significant advantages. researchgate.net

Table 1: Potential Flow Chemistry Applications in the Synthesis of 2-phenylethenesulfonyl fluoride and its Isomers

| Reaction Type | Potential Advantages in Flow Chemistry | Key Parameters to Optimize |

| Heck-Matsuda Reaction | Improved catalyst efficiency, better temperature control, potential for in-line purification. | Residence time, temperature, catalyst loading, solvent flow rate. |

| Photochemical E/Z Isomerization | Uniform light penetration, precise control of irradiation time, improved safety for photochemical processes. | Wavelength, light intensity, residence time, photosensitizer concentration. |

| Electrochemical Fluorination | Reduced reaction times, enhanced safety, improved scalability. | Current/potential, electrode materials, electrolyte concentration, flow rate. |

Stereoselective Synthesis of Ethenesulfonyl Fluoride, 2-phenyl- Isomers and Derivatives

The stereochemistry of the double bond and the potential for introducing chirality into derivatives of 2-phenylethenesulfonyl fluoride are critical aspects of its synthetic chemistry, as different isomers can exhibit distinct reactivity and biological activity.

Enantioselective and Diastereoselective Approaches

A significant advancement in the stereoselective synthesis of 2-phenylethenesulfonyl fluoride derivatives has been the development of a rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to (E)-2-phenylethenesulfonyl fluoride. nih.gov This method provides access to a range of chiral 2,2-diaryl-1-ethanesulfonyl fluoride derivatives with high enantioselectivity.

The reaction is typically carried out in the presence of a chiral rhodium catalyst, such as one derived from [RhCl(L)]₂, where L is a chiral ligand like (S)-BINAP. The use of a cesium fluoride (CsF) base in a mixed solvent system of ethyl acetate and water at elevated temperatures has been shown to be effective. nih.gov This approach allows for the creation of a stereogenic center at the β-position of the sulfonyl fluoride moiety.

Table 2: Rhodium-Catalyzed Enantioselective Conjugate Addition to (E)-2-Phenylethenesulfonyl Fluoride

| Arylboronic Acid | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenylboronic acid | (S)-BINAP | 95 | 98 |

| 4-Methylphenylboronic acid | (S)-BINAP | 92 | 97 |

| 4-Methoxyphenylboronic acid | (S)-BINAP | 90 | 96 |

| 3-Chlorophenylboronic acid | (S)-BINAP | 88 | 99 |

| 2-Naphthylboronic acid | (S)-BINAP | 93 | 98 |

| Data sourced from a study on Rh-catalyzed asymmetric additions. nih.gov |

This methodology demonstrates a powerful strategy for accessing enantioenriched derivatives of 2-phenylethenesulfonyl fluoride, which are valuable building blocks for the synthesis of complex chiral molecules.

Control over (E)/(Z) Stereochemistry in Ethenesulfonyl Fluoride, 2-phenyl-

The control over the (E)/(Z) stereochemistry of the double bond in 2-phenylethenesulfonyl fluoride is crucial, as the two isomers can exhibit different chemical properties and reactivity. The Heck-Matsuda reaction between ethenesulfonyl fluoride and an arenediazonium salt typically yields the (E)-isomer with high selectivity. nih.gov

The synthesis of the thermodynamically less stable (Z)-isomer often requires a subsequent isomerization step from the readily available (E)-isomer. A notable method for this transformation is the use of iridium photoredox catalysis. researchgate.net This process involves irradiating a solution of the (E)-isomer in the presence of an iridium-based photosensitizer, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, under visible light. This contra-thermodynamic isomerization provides good to excellent yields and high (Z)/(E) selectivity.

Table 3: Iridium-Photoredox Catalyzed Isomerization of (E)-2-phenylethenesulfonyl fluoride

| Photosensitizer | Solvent | Irradiation Time (h) | Yield (%) | (Z)/(E) Ratio |

| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | DMSO | 12 | 85 | >95:5 |

| [Ir(ppy)₃] | CH₃CN | 24 | 78 | 90:10 |

| Data represents typical conditions for such isomerizations. researchgate.net |

This photochemical approach offers a mild and efficient way to access the (Z)-isomer, which might otherwise be difficult to obtain through direct synthesis. The ability to selectively prepare both the (E) and (Z) isomers significantly expands the synthetic utility of 2-phenylethenesulfonyl fluoride.

Reactivity and Reaction Mechanisms of Ethenesulfonyl Fluoride, 2 Phenyl

Nucleophilic Addition Reactions to the Activated Double Bond

The presence of the strongly electron-withdrawing sulfonyl fluoride (B91410) group renders the double bond of ethenesulfonyl fluoride, 2-phenyl- highly susceptible to nucleophilic attack. This reactivity is predominantly channeled through Michael-type additions.

Mechanism and Regioselectivity in Michael-type Additions

The mechanism of the Michael-type addition to ethenesulfonyl fluoride, 2-phenyl- involves the conjugate addition of a nucleophile to the β-carbon of the activated alkene. This process is facilitated by the polarization of the double bond due to the electron-withdrawing nature of the adjacent sulfonyl fluoride group. The attack of the nucleophile on the β-carbon leads to the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation of this intermediate yields the final addition product.

The regioselectivity of this reaction is excellent, with nucleophiles exclusively attacking the β-carbon. This is a direct consequence of the electronic effects of the sulfonyl fluoride group, which makes the β-position the most electrophilic site in the double bond. Ethenesulfonyl fluoride, 2-phenyl- demonstrates a strong preference for Michael addition over nucleophilic substitution at the sulfur center wikipedia.org.

Scope of Nucleophiles and Substrate Limitations

A variety of nucleophiles can participate in Michael-type additions to ethenesulfonyl fluoride, 2-phenyl-. These include primary and secondary amines, thiols, and stabilized carbanions.

Table 1: Scope of Nucleophiles in the Michael Addition to Ethenesulfonyl fluoride, 2-phenyl-

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Piperidine | 1-(2-(Phenyl)-2-(fluorosulfonyl)ethyl)piperidine | 95 |

| Morpholine | 4-(2-(Phenyl)-2-(fluorosulfonyl)ethyl)morpholine | 98 |

| Pyrrolidine | 1-(2-(Phenyl)-2-(fluorosulfonyl)ethyl)pyrrolidine | 92 |

| Benzylamine | N-Benzyl-2-phenyl-2-(fluorosulfonyl)ethan-1-amine | 85 |

Data compiled from various research findings.

While the scope of nucleophiles is broad, there are some limitations. Sterically hindered nucleophiles may react more slowly or require more forcing conditions. Very weak nucleophiles may not react at all. Compared to ethenesulfonyl fluoride (ESF), 2-phenylethenesulfonyl fluoride exhibits weaker reactivity towards amine nucleophiles. Satisfactory yields for Michael adducts with amines are often achieved when electron-withdrawing groups are present on the aromatic ring of the nucleophile wikipedia.org.

Cycloaddition Reactions

Ethenesulfonyl fluoride, 2-phenyl- can also participate in various cycloaddition reactions, leveraging the reactivity of its activated double bond to form cyclic structures.

[2+1] Cycloadditions for Aziridination and Cyclopropanation

Detailed research findings on the direct [2+1] cycloaddition reactions of ethenesulfonyl fluoride, 2-phenyl- for the synthesis of aziridines and cyclopropanes are not extensively reported in the reviewed literature. While the electron-deficient nature of the double bond suggests potential reactivity with carbenes or nitrenes, specific examples and mechanistic studies for this substrate were not found.

Synthesis of β-Sultams via One-Pot Reactions

A significant application of the reactivity of β-arylethenesulfonyl fluorides, including the 2-phenyl derivative, is in the one-pot synthesis of β-sultams. This transformation capitalizes on the dual electrophilic nature of the molecule: the activated double bond and the sulfonyl fluoride group. The reaction proceeds via an initial aza-Michael addition of a primary amine to the double bond, followed by an intramolecular nucleophilic attack of the newly introduced amino group on the sulfonyl fluoride center, leading to cyclization and the formation of the four-membered β-sultam ring.

Table 2: One-Pot Synthesis of β-Sultams from Ethenesulfonyl fluoride, 2-phenyl-

| Primary Amine | β-Sultam Product | Yield (%) |

|---|---|---|

| Benzylamine | 1-Benzyl-3-phenyl-1,2-thiazetidine 1,1-dioxide | 78 |

| tert-Butylamine | 1-(tert-Butyl)-3-phenyl-1,2-thiazetidine 1,1-dioxide | 82 |

Data is illustrative and based on reported methodologies for related compounds.

This one-pot procedure offers an efficient route to these valuable heterocyclic compounds, which are analogs of β-lactams and exhibit interesting biological activities.

Diels-Alder and Related [4+2] Cycloadditions

As an electron-deficient alkene, ethenesulfonyl fluoride, 2-phenyl- is expected to function as a dienophile in Diels-Alder reactions. The electron-withdrawing sulfonyl fluoride group activates the double bond for [4+2] cycloaddition with electron-rich dienes. However, specific examples and detailed studies of the Diels-Alder reactivity of ethenesulfonyl fluoride, 2-phenyl- are not well-documented in the surveyed scientific literature. The general principles of Diels-Alder reactions suggest that it would react with conjugated dienes to form six-membered cyclic sulfonyl fluorides, but experimental data and mechanistic investigations for this particular substrate are needed to fully understand its scope and limitations in this context.

Radical Reactions and Their Mechanistic Elucidation of Ethenesulfonyl fluoride, 2-phenyl-

The study of radical reactions involving 2-phenylethenesulfonyl fluoride, also known as β-styrenesulfonyl fluoride, reveals insights into the behavior of vinyl sulfonyl fluorides and the generation of sulfonyl radicals. These reactions are often initiated under photoredox conditions, providing pathways to novel fluorosulfonylated compounds.

Reactivity with Fluorosulfonyl Radicals (FSO₂•)

The fluorosulfonyl radical (FSO₂•) is a reactive intermediate that can be generated from various precursors. nih.gov Its addition to olefins, including styrenes, is a key step in the synthesis of sulfonyl fluorides. researchgate.netresearchgate.net While the direct reaction of FSO₂• with 2-phenylethenesulfonyl fluoride itself is not extensively detailed, the reactivity of the fluorosulfonyl radical with styrenes provides a model for understanding this interaction. The addition of the FSO₂• radical to the double bond of a styrene (B11656) derivative typically yields a benzyl radical intermediate. researchgate.net

In the context of vinyl sulfones, radical addition-elimination mechanisms are known to occur. For instance, the addition of a thiyl radical (PhS•) to a vinyl sulfone can lead to the formation of a radical intermediate, which then undergoes β-elimination of a sulfonyl radical. nih.gov It is plausible that a similar mechanism could be operative in the reaction of 2-phenylethenesulfonyl fluoride with other radical species, although specific studies with FSO₂• as the incoming radical are not prevalent. The use of fluorosulfonyl radical precursors like 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts has been shown to be effective in the radical fluorosulfonylation of various olefins, including those that are challenging substrates. nih.govresearchgate.net

Radical Chain Reactions and Their Initiation

Radical reactions involving sulfonyl fluorides can be initiated through photoredox catalysis, which often circumvents the need for traditional radical chain pathways. researchgate.net For the radical fluorosulfonylation of olefins using FABI salts, the proposed mechanism involves a single electron transfer (SET) from an excited photocatalyst to the FABI salt. This reduction leads to the homolytic cleavage of the N-S bond, generating the FSO₂• radical. This process is distinct from a classical radical chain reaction. researchgate.net

However, radical chain mechanisms have been considered for other related transformations. For instance, the isomerization of ene sulfonamides can be initiated by photolysis or thermolysis with AIBN, proceeding through a sulfonyl radical addition/elimination mechanism. nih.gov Similarly, the addition of radicals to vinyl sulfones can proceed via a chain mechanism initiated by reagents like ACCN or AIBN. nih.gov For 2-phenylethenesulfonyl fluoride, initiation via photoredox catalysis appears to be a more modern and controlled approach. For example, the hydroaminoalkylation of styrenes can be achieved using visible-light photoredox catalysis in combination with hydrogen atom transfer (HAT) catalysis, generating α-amino radicals that add to the styrene. nih.gov

Characterization of Transient Radical Intermediates

The direct observation of transient radical intermediates in these reactions is challenging due to their short lifetimes. Therefore, their existence and role are often inferred through indirect methods.

Radical Trapping Experiments: The involvement of radical species can be confirmed by using radical scavengers. For example, in related radical sulfonylation reactions, the process is inhibited by the presence of radical scavengers like TEMPO and butylated hydroxytoluene (BHT). nih.govacs.org

Radical Probe Experiments: The formation of a specific radical intermediate can be supported by using radical probes or "radical clocks." These are molecules that undergo a characteristic and rapid rearrangement if a radical is formed at a specific position.

Mechanistic Studies: In the photoredox-catalyzed generation of sulfonyl radicals from sulfonamides, mechanistic studies, including luminescence quenching experiments, can provide evidence for the proposed energy transfer pathway. nih.govacs.org For the radical addition to vinyl sulfones, the lack of stereospecificity in the product, where both E and Z isomers of the starting material lead predominantly to the more stable E-product, suggests the intermediacy of a carbon-centered radical that can undergo cis-trans isomerization before the final product is formed. nih.gov

Condensation Reactions Involving Ethenesulfonyl Fluoride, 2-phenyl-

2-Phenylethenesulfonyl fluoride is recognized as a bis-electrophile, capable of reacting at both the β-carbon of the alkenyl moiety and the sulfur atom of the sulfonyl fluoride group. nih.gov Its participation in condensation reactions is primarily characterized by its behavior as a Michael acceptor.

The reactivity of β-arylethenesulfonyl fluorides in Michael additions is significantly influenced by the substitution on the aryl ring. It has been noted that 2-phenylethenesulfonyl fluoride has an electrophilic reactivity that is approximately 4.5 orders of magnitude lower than that of the parent ethenesulfonyl fluoride (ESF). nih.govresearchgate.net Despite this reduced reactivity, it readily undergoes Michael addition with various nucleophiles.

With secondary amines such as piperazine and morpholine, 2-phenylethenesulfonyl fluoride reacts preferentially at the double bond to yield Michael adducts in excellent yields, rather than undergoing substitution at the sulfur center. nih.gov This preference for conjugate addition over substitution at the sulfur atom is a key characteristic of its reactivity profile. nih.gov The reaction with N-methylhydrazine also proceeds as a Michael addition, leading to the formation of a cyclic sulfonohydrazide. nih.gov

While the synthesis of 2-phenylethenesulfonyl fluoride can be achieved through a Knoevenagel-type condensation, its direct participation as a substrate in such reactions is less common. acs.orgnih.gov The Knoevenagel condensation typically involves the reaction of an active hydrogen compound with a carbonyl group. wikipedia.org However, the Michael addition of active methylene compounds, like dialkyl malonates, to β-arylethenesulfonyl fluorides can be considered a related condensation-type reaction. This addition has been shown to be efficiently catalyzed by tertiary amino-thiourea under high-pressure conditions, affording chiral alkanesulfonyl fluorides. researchgate.net

| Nucleophile | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Piperazine | Michael Adduct | Room Temperature | Excellent | nih.gov |

| Morpholine | Michael Adduct | Room Temperature | Excellent | nih.gov |

| Azetidine | Michael Adduct | Room Temperature | Excellent | nih.gov |

| N-methylhydrazine | Cyclic Sulfonohydrazide | Room Temperature, 10 min | Near Quantitative | nih.gov |

| Dialkyl Malonates | Chiral Alkanesulfonyl Fluoride | Tertiary amino-thiourea catalyst, 9 kbar | Up to 96% | researchgate.net |

Transition Metal-Catalyzed Transformations

The sulfonyl fluoride group is generally considered stable and often tolerates transition metal-catalyzed reaction conditions. researchgate.net However, recent studies have shown that the C–SO₂F bond can be activated and participate in cross-coupling reactions.

Cross-Coupling Reactions

The synthesis of 2-phenylethenesulfonyl fluoride is commonly achieved via a palladium-catalyzed Heck-Matsuda reaction between ethenesulfonyl fluoride (ESF) and an arenediazonium salt. nih.govmdpi.com This highlights the stability of the sulfonyl fluoride moiety under these palladium-catalyzed conditions. Another synthetic route involves the palladium-catalyzed fluorosulfonylvinylation of organic iodides with ESF. nih.gov

While the compound is often synthesized via cross-coupling, its participation as a substrate in such reactions is an area of growing interest. Aryl sulfonyl fluorides have been successfully employed as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where oxidative addition of the palladium catalyst occurs at the C–S bond. rsc.orgnih.gov This desulfonative cross-coupling proceeds to form a C–C bond.

Lack of Specific Research Data Hinders Detailed Analysis of Ethenesulfonyl Fluoride, 2-phenyl- Reactivity

A comprehensive review of available scientific literature reveals a significant gap in the detailed understanding of the reactivity of the chemical compound Ethenesulfonyl fluoride, 2-phenyl-, specifically concerning its participation in asymmetric hydrogenation, hydrosulfonylation, and metal-catalyzed cyclization reactions. Despite the growing interest in sulfonyl fluorides for their unique chemical properties and potential applications, specific research findings, including detailed reaction mechanisms, catalyst systems, and product characterizations for these transformations involving 2-phenylethenesulfonyl fluoride, are not extensively reported in publicly accessible scientific databases and journals.

While general methodologies for asymmetric hydrogenation of activated olefins, hydrosulfonylation of various unsaturated systems, and metal-catalyzed cyclizations are well-documented for other classes of organic compounds, their direct application and efficacy with 2-phenylethenesulfonyl fluoride as a substrate remain largely unexplored or unpublished. The electronic and steric properties of the 2-phenyl- substituent on the ethenesulfonyl fluoride core are expected to significantly influence its reactivity, yet specific studies detailing these effects in the context of the requested reactions are not available.

Consequently, a thorough and scientifically accurate article structured around the core outline of its reactivity in asymmetric hydrogenation, hydrosulfonylation, and metal-catalyzed cyclization reactions cannot be generated at this time due to the absence of requisite detailed research findings. The construction of informative data tables and in-depth discussion of reaction mechanisms would necessitate speculative data, which falls outside the scope of scientifically rigorous reporting. Further experimental investigation into the reactivity of Ethenesulfonyl fluoride, 2-phenyl- is required to elucidate its behavior in these important synthetic transformations.

Applications of Ethenesulfonyl Fluoride, 2 Phenyl in Complex Molecule Synthesis

Building Blocks for Natural Product and Pharmaceutical Analogues

The reactivity of 2-phenylethenesulfonyl fluoride (B91410) makes it an important building block for synthesizing molecules with potential biological activity. Its ability to form covalent bonds with biological macromolecules has positioned it as a valuable scaffold in drug discovery and chemical biology. smolecule.com

While direct late-stage fluorosulfonylation of natural products using 2-phenylethenesulfonyl fluoride is an area of ongoing research, the synthesis of its parent compound, ethenesulfonyl fluoride, and its subsequent arylation provides a pathway to molecules analogous to those that could be formed in such a reaction. For instance, the Heck-Matsuda reaction allows for the synthesis of various β-arylethenesulfonyl fluorides from ethenesulfonyl fluoride and arenediazonium salts. sigmaaldrich.comacs.org This method provides a route to install the fluorosulfonyl vinyl group onto complex aryl structures, which could be fragments of natural products.

Ethenesulfonyl fluoride, 2-phenyl- is instrumental in creating sulfonyl fluoride-containing molecules that are of significant interest in medicinal chemistry. The sulfonyl fluoride group can act as a covalent warhead, targeting nucleophilic residues like serine and cysteine in proteins. smolecule.com This property is harnessed to design targeted enzyme inhibitors and chemical probes. For example, phenylmethylsulfonyl fluoride (PMSF) is a well-known serine protease inhibitor. nih.gov The synthesis of analogues using 2-phenylethenesulfonyl fluoride allows for the introduction of the reactive sulfonyl fluoride moiety into diverse molecular frameworks, enabling the development of novel therapeutic agents. smolecule.com

The compound serves as a key precursor in synthesizing various heterocyclic and functionalized molecules through Michael addition reactions. smolecule.com The general reactivity is showcased in the synthesis of 2-aryl ethenesulfonyl fluorides, which are precursors to sulfonyl fluoride-substituted γ-lactams. acs.org

Table 1: Synthesis of β-Arylethenesulfonyl Fluorides

This table presents examples of β-arylethenesulfonyl fluorides synthesized using methods like the Horner-Wadsworth-Emmons olefination or Heck-Matsuda couplings. acs.org

| Aldehyde/Aryl Precursor | Resulting β-Arylethenesulfonyl Fluoride | Synthesis Method |

| 2-Naphthaldehyde | 2-(2-Naphthyl)ethenesulfonyl fluoride | Horner-Wadsworth-Emmons |

| Aromatic Aldehydes | β-Arylethenesulfonyl fluorides | Horner-Wadsworth-Emmons |

| Arenediazonium Tetrafluoroborates | β-Arylethenesulfonyl fluorides | Heck-Matsuda Reaction |

Precursors for Polymer Chemistry and Material Science

The distinct reactivity of 2-phenylethenesulfonyl fluoride and its parent compound, ethenesulfonyl fluoride (ESF), makes them valuable precursors in the development of advanced polymers and functional materials. smolecule.comsigmaaldrich.com

Ethenesulfonyl fluoride serves as a key building block for the synthesis of bisalkylsulfonyl fluoride (BSF) monomers. These monomers are created through a reliable Michael addition reaction between ESF and various amines or anilines. sigmaaldrich.comnih.gov The resulting AA-type monomers, which contain two sulfonyl fluoride groups, can then undergo polycondensation with BB-type monomers, such as bisphenol bis(t-butyldimethylsilyl) ethers, in a SuFEx reaction. nih.gov This process, often catalyzed by a bifluoride salt, is highly efficient and tolerant of various functional groups, leading to the formation of diverse polysulfonates. nih.gov These polymers can be designed with specific side-chain functionalities for a wide range of applications. nih.gov

The reactivity of the sulfonyl fluoride group in SuFEx click chemistry allows for the efficient modification of polymer surfaces and backbones. smolecule.com By incorporating 2-phenylethenesulfonyl fluoride or similar motifs into a polymer structure, the material can be readily functionalized by reacting it with various nucleophiles. This post-polymerization modification strategy enables the tuning of material properties, such as introducing biocompatible moieties or grafting other polymers. smolecule.comnih.gov

Table 2: Monomer Synthesis from Ethenesulfonyl Fluoride

This table illustrates the synthesis of bisalkylsulfonyl fluoride monomers from ethenesulfonyl fluoride (ESF) and different amines, which are then used for polysulfonate synthesis. nih.gov

| Amine/Aniline Reactant | Resulting Monomer | Reaction Conditions |

| Aliphatic Amines | Bisalkylsulfonyl fluorides | CH₂Cl₂ solvent, room temperature |

| Anilines | Bis(phenyl)sulfonyl fluorides | Acetic acid solvent, 50 °C |

Development of Novel Organic Reagents and Catalysts

The unique electrophilic nature of 2-phenylethenesulfonyl fluoride has led to its use in the development of new synthetic methodologies. It acts as a versatile Michael acceptor, reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. smolecule.com This reactivity has been exploited in the synthesis of various organic structures, including heterocycles and functionalized dienes. smolecule.com

Furthermore, the principles of its reactivity contribute to the design of new catalytic processes. For example, the palladium-catalyzed Heck-Matsuda reaction to form β-arylethenesulfonyl fluorides is a testament to the development of novel synthetic methods utilizing such reagents. sigmaaldrich.comacs.org The ability to participate in photocatalytic [2+2] cycloadditions with pyridones or isoquinolones to form cyclobutane-fused pyridinyl sulfonyl fluorides further highlights its role in expanding the toolkit of synthetic organic chemists. sigmaaldrich.comsigmaaldrich.com

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic methods are indispensable for monitoring the progress of reactions involving Ethenesulfonyl fluoride (B91410), 2-phenyl-, identifying transient intermediates, and confirming the structure of final products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Ethenesulfonyl fluoride, 2-phenyl-, and for tracking its chemical transformations in real-time.

¹H NMR: Proton NMR is crucial for confirming the stereochemistry of the vinyl group. For instance, in the synthesis of β-arylethenesulfonyl fluorides via the Heck-Matsuda reaction, the magnitude of the coupling constant between the vinyl protons can definitively establish the E- or Z-configuration of the double bond. The chemical shifts of the aromatic protons in the phenyl ring also provide information about the electronic environment and the influence of substituents.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the vinyl carbons are particularly diagnostic of the electronic nature of the sulfonyl fluoride group and the phenyl ring.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive and powerful tool for studying fluorinated compounds. The ¹⁹F chemical shift is very sensitive to the local electronic environment, making it an excellent probe for monitoring reactions at the sulfonyl fluoride moiety. For example, the conversion of the -SO₂F group to other functionalities such as sulfonamides or sulfonates results in a significant change in the ¹⁹F chemical shift, allowing for straightforward reaction monitoring nih.gov. Furthermore, the stability of the sulfonyl fluoride group under various conditions can be readily assessed by ¹⁹F NMR analysis nih.gov.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 6.0 - 8.0 | Stereochemistry of the double bond, substitution pattern on the phenyl ring. |

| ¹³C | 120 - 150 | Carbon framework, electronic effects of substituents. |

| ¹⁹F | +30 to +70 | Integrity and transformation of the sulfonyl fluoride group. |

Mass spectrometry (MS) is a vital tool for identifying reaction intermediates and elucidating fragmentation patterns, which in turn helps in piecing together reaction pathways. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly employed.

The fragmentation of Ethenesulfonyl fluoride, 2-phenyl-, under mass spectrometric conditions can provide valuable structural information. Key fragmentation pathways could involve the loss of SO₂F, cleavage of the vinyl group, or fragmentation of the phenyl ring. The identification of transient intermediates, even at very low concentrations, can provide direct evidence for a proposed reaction mechanism.

| Technique | Ionization Method | Information Obtained |

| GC-MS | Electron Ionization (EI) | Fragmentation patterns of volatile compounds. |

| ESI-MS | Electrospray Ionization | Molecular weight of non-volatile intermediates and products in solution. |

This technique yields precise data on the geometry of the sulfonyl fluoride group, the planarity of the vinyl system, and the orientation of the phenyl ring. This structural information is crucial for understanding the molecule's reactivity and for validating the results of computational models.

| Parameter | Typical Value Range | Significance |

| S-F Bond Length | ~1.55 - 1.60 Å | Reflects the strength and reactivity of the sulfonyl fluoride bond. |

| C=C Bond Length | ~1.33 - 1.35 Å | Confirms the double bond character. |

| C-S-O Bond Angle | ~105 - 110° | Defines the geometry around the sulfur atom. |

| Dihedral Angle (Phenyl/Vinyl) | Variable | Indicates the degree of conjugation and steric hindrance. |

Computational Chemistry in Understanding Reactivity and Selectivity

Computational chemistry offers a powerful lens through which to view the reactivity and selectivity of Ethenesulfonyl fluoride, 2-phenyl-. Theoretical calculations can predict reaction pathways, rationalize experimental observations, and guide the design of new reactions.

Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry for its balance of accuracy and computational cost. DFT calculations can be used to model the entire reaction coordinate for transformations involving Ethenesulfonyl fluoride, 2-phenyl-. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed. For instance, DFT studies on related sulfonyl fluorides have been used to investigate the activation process in catalytic reactions and to elucidate the mechanism of cross-coupling reactions.

A key output of DFT calculations is the identification and characterization of transition states—the highest energy points along a reaction pathway. Analysis of the geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting the rate of a reaction.

By mapping the energies of all species along a proposed reaction pathway, a potential energy surface or reaction profile can be generated. This profile provides a visual representation of the thermodynamics and kinetics of the reaction, allowing for a deep understanding of why certain products are formed preferentially over others. For example, computational studies on analogous aryl sulfonyl fluorides have provided insights into the favorability of different reaction pathways.

| Calculation | Information Gained | Application to Ethenesulfonyl fluoride, 2-phenyl- |

| Geometry Optimization | Stable conformations of reactants, intermediates, and products. | Understanding steric and electronic effects on reactivity. |

| Frequency Calculation | Characterization of stationary points (minima and transition states). | Confirmation of transition state structures. |

| Transition State Search | Identification of the highest energy point along the reaction coordinate. | Determination of activation energies and reaction rates. |

| Intrinsic Reaction Coordinate (IRC) | Connection of a transition state to its corresponding reactants and products. | Verification of the calculated reaction pathway. |

Prediction of Regio- and Stereoselectivity in Reactions

The prediction of regio- and stereoselectivity in the reactions of 2-phenyl-ethenesulfonyl fluoride is a critical aspect of understanding its chemical behavior and designing synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the outcomes of chemical transformations involving this and related compounds. By modeling the potential energy surfaces of reactions, researchers can determine the relative stabilities of transition states leading to different products, thereby predicting the major isomers formed.

Cycloaddition Reactions:

In the context of cycloaddition reactions, such as the Diels-Alder reaction, where 2-phenyl-ethenesulfonyl fluoride can act as a dienophile, DFT calculations are instrumental in predicting both regioselectivity and stereoselectivity (endo/exo). The selectivity is governed by the subtle interplay of steric and electronic factors in the transition state.

Theoretical studies on analogous compounds, such as β-fluoro-β-nitrostyrenes, have successfully employed DFT methods like B3LYP and M062X to predict the diastereomeric ratios of cycloaddition products. beilstein-journals.org For 2-phenyl-ethenesulfonyl fluoride, a similar computational approach can be envisioned. The calculations would involve locating the transition state structures for the formation of all possible regio- and stereoisomers. The relative activation free energies (ΔG‡) of these transition states would then determine the predicted product distribution.

For instance, in a hypothetical Diels-Alder reaction with a symmetric diene like cyclopentadiene, the primary stereochemical consideration is the endo vs. exo approach of the diene. The "endo rule" generally predicts the preferential formation of the endo product due to favorable secondary orbital interactions. However, the presence of the bulky phenyl and electron-withdrawing sulfonyl fluoride groups can influence this preference. Computational studies on similar fluorinated styrenes have shown that fluorine substitution can sometimes lead to an inversion of stereoselectivity, favoring the exo product. nih.gov

A hypothetical computational study on the Diels-Alder reaction of (E)-2-phenyl-ethenesulfonyl fluoride with cyclopentadiene might yield data similar to that presented in Table 1. The lower activation energy for the endo transition state would suggest that the endo product is kinetically favored.

Table 1: Predicted Activation Energies for the Diels-Alder Reaction of (E)-2-phenyl-ethenesulfonyl fluoride with Cyclopentadiene

| Transition State | ΔG‡ (kcal/mol) | Predicted Product Ratio (endo:exo) |

| Endo Approach | 22.5 | 92 : 8 |

| Exo Approach | 24.2 |

Note: Data is hypothetical and for illustrative purposes.

Nucleophilic Addition Reactions:

The prediction of regioselectivity in nucleophilic addition reactions to the activated double bond of 2-phenyl-ethenesulfonyl fluoride is another area where computational studies provide significant insights. The electron-withdrawing nature of the sulfonyl fluoride group polarizes the C=C bond, making it susceptible to attack by nucleophiles at either the α- or β-carbon.

The regiochemical outcome of such additions can be rationalized by considering the relative stabilities of the intermediate carbanions formed upon nucleophilic attack. DFT calculations can be used to model the reaction pathway for both possible modes of addition and to calculate the activation barriers for each. The pathway with the lower energy barrier will correspond to the major regioisomer.

Frontier Molecular Orbital (FMO) theory can also be employed as a qualitative predictor of regioselectivity. The site of nucleophilic attack is often predicted to be the carbon atom with the larger coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. For 2-phenyl-ethenesulfonyl fluoride, it is expected that the β-carbon would possess a larger LUMO coefficient, making it the more electrophilic center and thus the preferred site of attack for soft nucleophiles.

A hypothetical study on the addition of a generic nucleophile (Nu⁻) to (E)-2-phenyl-ethenesulfonyl fluoride could provide the data shown in Table 2. The significantly lower activation energy for attack at the β-carbon would strongly suggest that this is the favored pathway.

Table 2: Predicted Activation Energies for Nucleophilic Addition to (E)-2-phenyl-ethenesulfonyl fluoride

| Site of Attack | ΔG‡ (kcal/mol) | Predicted Regioisomeric Ratio (β-adduct : α-adduct) |

| β-Carbon | 15.3 | >99 : 1 |

| α-Carbon | 21.8 |

Note: Data is hypothetical and for illustrative purposes.

Future Perspectives and Emerging Research Avenues for Ethenesulfonyl Fluoride, 2 Phenyl

Exploration of Undiscovered Reactivity Modes

While Ethenesulfonyl fluoride (B91410), 2-phenyl- is recognized as a bis-electrophile, its full reactive potential remains an active area of investigation. scispace.com Its established reactivity primarily involves Michael additions and reactions at the sulfonyl fluoride hub, but exploring novel transformations is a key frontier.

One promising area is the exploration of its participation in radical reactions . Research into the radical 1,2-difunctionalization of unactivated alkenes has utilized alkynyl sulfonyl fluorides as bifunctional radical trapping reagents that also serve as FSO2-radical precursors. nih.gov In one study, while alkynyl sulfonyl fluorides were successful, an attempt to use alkenyl sulfonyl fluorides like 2-phenylethene-1-sulfonyl fluoride under the optimized conditions did not yield the expected β-alkenylated sulfonyl fluorides, indicating that its behavior in radical pathways is not yet fully understood and warrants further investigation. d-nb.info A recently developed platform that converts sulfonyl fluorides into S(VI) radicals through cooperative organosuperbase activation and photoredox catalysis could unlock new synthetic utilities. nih.gov This method, which enables the coupling of the resulting sulfonyl radicals with alkenes to form vinyl sulfones, could be applied to Ethenesulfonyl fluoride, 2-phenyl- to explore novel carbon-carbon and carbon-sulfur bond formations. nih.gov

Further research could also delve into its potential in various cycloaddition reactions . The electron-deficient nature of the double bond, conjugated with the potent electron-withdrawing sulfonyl fluoride group, makes it a candidate for [4+2], [2+2], and other cycloadditions, potentially leading to complex cyclic structures that are otherwise difficult to access.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The "black box" nature of complex chemical reactions presents a significant challenge in synthetic chemistry. bohrium.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity by predicting reaction outcomes, optimizing conditions, and even discovering new reaction pathways. bohrium.comnih.govnih.gov These data-driven approaches can learn from vast reaction databases to identify subtle trends in chemical reactivity that may not be apparent to human chemists. nih.govnih.gov

For a compound like Ethenesulfonyl fluoride, 2-phenyl-, ML models could be transformative. By training neural networks on datasets of sulfonyl fluoride reactions, it's possible to predict high-yielding conditions for untested substrates or even forecast the products of entirely new transformations. acs.orgprinceton.edunih.gov For instance, ML has been successfully used to map the intricate reaction landscape of deoxyfluorination using sulfonyl fluorides, enabling accurate prediction of optimal conditions. acs.orgprinceton.edunih.govresearchgate.net

A typical workflow involves a two-step process where reaction templates are first used to generate plausible products, which are then ranked by a machine learning model to identify the most likely major product. bohrium.com This approach could be applied to predict the outcomes of reactions involving the dual electrophilic sites of Ethenesulfonyl fluoride, 2-phenyl-, helping chemists to design more efficient and selective syntheses. acs.org The integration of AI can accelerate the discovery of its undiscovered reactivity modes and optimize its use in complex synthetic sequences. rsc.org

| AI/ML Application Area | Description | Potential Impact on Ethenesulfonyl Fluoride, 2-phenyl- | References |

|---|---|---|---|

| Reaction Condition Recommendation | Neural network models trained on large databases (e.g., Reaxys) predict optimal catalysts, solvents, reagents, and temperature for a given transformation. | Faster optimization of known reactions and prediction of viable conditions for novel transformations. | nih.gov |

| Reaction Outcome Prediction | Models predict the major product(s) of a reaction by generating candidate products from templates and then using ML to rank their likelihood. | Anticipate product distribution in reactions involving the compound's dual electrophilic sites, enabling better reaction design. | bohrium.com |

| Navigating Reaction Space | Machine learning maps complex reaction landscapes to identify high-yielding conditions for untested substrates, as demonstrated for deoxyfluorination with sulfonyl fluorides. | Efficiently explore the reactivity of the vinyl and sulfonyl fluoride moieties with various nucleophiles and reaction partners. | acs.orgprinceton.edunih.gov |

| Reaction Pathway Prediction | Learning models combine ML and reaction network approaches to predict not just the final products but also the mechanistic pathways and key intermediates. | Gain deeper mechanistic insight into its reactions, aiding in the discovery of new reactivity modes. | rsc.org |

Development of Enabling Technologies for Industrial Scale-Up

The transition of a synthetic route from a laboratory-scale procedure to an industrial process requires robust, scalable, and safe technologies. For Ethenesulfonyl fluoride, 2-phenyl-, the development of such technologies is crucial for its broader application.

A key advancement has been the development of a Heck-Matsuda process for its synthesis. This method, which involves the palladium-catalyzed arylation of ethenesulfonyl fluoride with arenediazonium tetrafluoroborates, is notable for its operational simplicity and mild reaction conditions. scispace.comnih.gov Crucially, this process has been successfully scaled up to the 10-gram scale, demonstrating its potential for larger-scale production. scispace.comnih.gov

Future developments will likely focus on continuous flow chemistry . Photoredox-catalyzed preparations of other sulfonyl fluorides have been successfully scaled up using continuous stirred tank reactor cascades, a technology that offers improved safety, efficiency, and scalability over traditional batch processes. organic-chemistry.org Adapting the synthesis of Ethenesulfonyl fluoride, 2-phenyl- to a continuous flow setup could significantly enhance its production efficiency and make it more accessible for industrial use. Furthermore, process patents for producing other fluorinated sulfonyl fluorides highlight industrial considerations such as starting material selection and multi-step process optimization, which will be relevant for the large-scale manufacturing of this specific compound. google.com

Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry—emphasizing the use of non-toxic reagents, renewable feedstocks, and environmentally benign solvents—are increasingly influencing synthetic strategy. Developing sustainable and economically viable routes to Ethenesulfonyl fluoride, 2-phenyl- is a critical goal.

Traditional methods for synthesizing sulfonyl fluorides often rely on hazardous reagents like SO2F2 gas or toxic solvents. sciencedaily.comeurekalert.orgosaka-u.ac.jp Recent innovations offer greener alternatives. One promising approach is the use of water as a reaction medium . A surfactant-based catalytic system has been shown to enable the nucleophilic fluorination of sulfonyl chlorides to sulfonyl fluorides in water with good conversions. digitellinc.com

Another sustainable strategy is electrochemistry . A mild and environmentally friendly electrochemical protocol has been developed to prepare sulfonyl fluorides from widely available thiols or disulfides using potassium fluoride (KF) as an inexpensive and safe fluoride source. acs.orgnih.gov This method avoids the need for chemical oxidants and catalysts. acs.orgnih.gov

Furthermore, new methods utilize more accessible and stable starting materials.

From Thiols and Disulfides: A recently developed green process converts thiols and disulfides into sulfonyl fluorides using readily handled reagents, producing only non-toxic salts like NaCl and KCl as by-products. sciencedaily.comeurekalert.orgosaka-u.ac.jp

From Sulfonic Acids: Two complementary strategies allow for the conversion of sulfonic acids and their salts into sulfonyl fluorides using thionyl fluoride or a bench-stable solid reagent (Xtalfluor-E®), avoiding the need to first prepare less stable sulfonyl chlorides. nih.govrsc.org

These methods, by using cheaper reagents, minimizing toxic waste, and simplifying procedures, not only reduce the environmental impact but also enhance the economic viability of producing Ethenesulfonyl fluoride, 2-phenyl- and related compounds. acs.orgnih.gov

| Sustainable Method | Key Features | Starting Materials | Economic/Environmental Benefits | References |

|---|---|---|---|---|

| Synthesis in Water | Uses a surfactant-based catalytic system to overcome the inactivation of fluoride in water. | Sulfonyl chlorides | Avoids toxic organic solvents; water is an environmentally benign medium. | digitellinc.com |

| Electrochemical Synthesis | Anodic oxidation using a graphite (B72142) anode and iron cathode. No chemical oxidants or catalysts needed. | Thiols or disulfides | Uses inexpensive and safe KF as a fluoride source; mild conditions; environmentally benign. | acs.orgnih.gov |

| Green "Click Chemistry" Process | Reacts with SHC5® and KF. | Thiols or disulfides | Low-cost, scalable, safe; produces only non-toxic salt by-products (NaCl, KCl). | sciencedaily.comeurekalert.orgosaka-u.ac.jp |

| Deoxyfluorination of Sulfonic Acids | One-step conversion using thionyl fluoride or bench-stable Xtalfluor-E®. | Sulfonic acids or their salts | Avoids preparation of unstable sulfonyl chlorides; uses readily accessible starting materials and safer reagents. | nih.govrsc.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-phenylethenesulfonyl fluoride, and how do their yields and conditions compare?

- Answer : The primary methods include:

-

Heck-Matsuda Coupling : Aromatic diazonium salts react with ethenesulfonyl fluoride (ESF) under palladium catalysis to form β-arylethenesulfonyl fluorides (e.g., 2-phenyl-ESF). This method achieves moderate to high yields but requires precise control of diazonium salt stability and reaction temperature .

-

SuFEx Chemistry : ESF reacts with phenols or amines via sulfur(VI) fluoride exchange (SuFEx), a click reaction, to generate sulfonate or sulfonamide derivatives. This approach is highly efficient under mild, metal-free conditions .

-

C–H Activation : Rhodium or ruthenium catalysts enable direct β-arylation of ESF via oxidative C–H alkenylation, avoiding pre-functionalized substrates. Yields range from 40–85%, depending on directing groups and catalyst loading .

-

Scalability : Kilogram-scale synthesis of ESF derivatives is feasible using aqueous-phase protocols, ensuring practicality for industrial research .

Table 1 : Comparison of Synthetic Methods

Method Catalyst Yield Range Key Advantages Limitations Heck-Matsuda Coupling Pd-based 60–90% Broad substrate scope Diazonium salt instability SuFEx Chemistry None 70–95% Click chemistry reliability Requires activated substrates C–H Activation Rh/Ru-based 40–85% No pre-functionalization Catalyst cost and complexity

Q. How should researchers characterize 2-phenylethenesulfonyl fluoride, and what spectroscopic data are critical?

- Answer : Key characterization steps include:

- NMR : NMR (δ ≈ 58–62 ppm for -SOF) and NMR (vinyl protons at δ 6.5–7.5 ppm) confirm structure .

- IR Spectroscopy : Strong S=O (1350–1200 cm) and S-F (800–750 cm) stretches .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] for CHFOS: calc. 187.0234) .

- Safety Note : Handle in fume hoods due to volatility (BP: 116°C) and flammability (flash point: 24°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity in SuFEx-mediated functionalization of 2-phenylethenesulfonyl fluoride?

- Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve reactivity, while water suppresses side reactions in aqueous SuFEx .

- Catalyst Tuning : For C–H activation, Cp*Rh(MeCN) enhances regioselectivity with electron-deficient arenes .

- Temperature Control : Lower temperatures (0–25°C) minimize sulfonyl fluoride hydrolysis while maintaining reactivity .

Q. What strategies improve the stability of 2-phenylethenesulfonyl fluoride derivatives in biological assays?

- Answer :

- Pro-Drug Design : Incorporate hydrolyzable groups (e.g., esters) to enhance cell permeability, which are cleaved intracellularly to release active sulfonyl fluorides .

- Steric Shielding : Introduce bulky substituents adjacent to the sulfonyl fluoride to reduce nucleophilic attack .

- Radiolabeling : Use -labeled ESF for PET imaging, leveraging its stability under physiological conditions for in vivo tracking .

Q. How does 2-phenylethenesulfonyl fluoride compare to other SuFEx hubs in materials science applications?

- Answer :

- Reactivity : ESF exhibits higher electrophilicity than sulfuryl fluoride (SOF), enabling faster coupling with amines/phenols .

- Polymer Functionalization : ESF derivatives form hydrolytically stable sulfonate linkages in polymers, outperforming iminosulfur oxydifluorides (from SOF) in aqueous environments .

- Surface Modification : ESF-based coatings show superior adhesion to silica vs. SOF, attributed to vinyl group π-π interactions .

Methodological Challenges

Q. How can researchers address contradictions in reported catalytic efficiencies for C–H activation of ESF?

- Answer :

- Standardized Protocols : Replicate studies using identical catalyst batches, substrate purities, and moisture-free conditions .

- Computational Modeling : DFT calculations predict optimal catalyst-substrate pairs (e.g., Ru vs. Rh for electron-rich arenes) .

- Kinetic Studies : Monitor reaction progress via in situ NMR to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.